N-(2-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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Description
N-(2-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and characterization form a foundational aspect of research for chemicals similar to "N-(2-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide." Studies often focus on developing novel compounds through different synthetic pathways, followed by thorough characterization using spectroscopic and analytical techniques. For instance, research has been conducted on the synthesis and characterization of various benzimidazole derivatives with potential biological activities. These studies highlight the importance of structural confirmation through methods like NMR, IR, and mass spectral data to elucidate the chemical structures of newly synthesized compounds (Rehman et al., 2013).
Biological Screening
Biological screening is another significant application area, where synthesized compounds are evaluated for their potential as pharmacological agents. Activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to conditions such as Alzheimer's disease, are common targets. The aim is to discover compounds with higher efficacy and specificity towards these enzymes, contributing to the development of new therapeutic agents (Rehman et al., 2013).
Antimicrobial and Antitumor Activities
Research also extends to evaluating the antimicrobial and antitumor activities of benzimidazole derivatives. These studies aim to address the ongoing need for new drugs in the fight against resistant microbial strains and various forms of cancer. By synthesizing and testing different derivatives, researchers aim to identify compounds with potent antimicrobial or anticancer properties, offering new avenues for treatment strategies (Yurttaş et al., 2015).
Theoretical Studies and Computational Modeling
Theoretical studies and computational modeling represent another critical application area, providing insights into the molecular interactions, stability, and reactivity of chemical compounds. These studies often employ techniques like density functional theory (DFT) to predict vibrational signatures, molecular geometries, and electronic properties, aiding in the design of compounds with desired biological activities. For example, the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide was characterized to obtain vibrational signatures, demonstrating the role of theoretical studies in understanding the structural and electronic aspects of chemical compounds (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKXQUHVSPBVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.